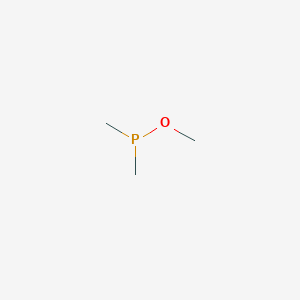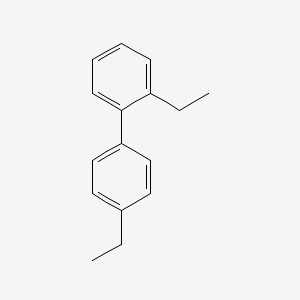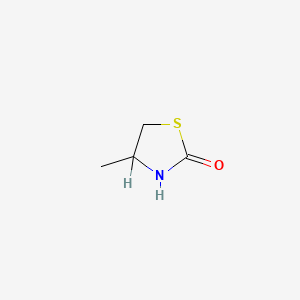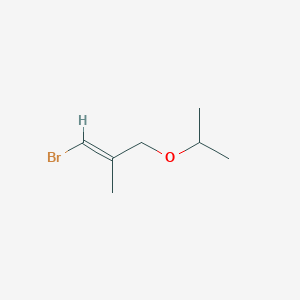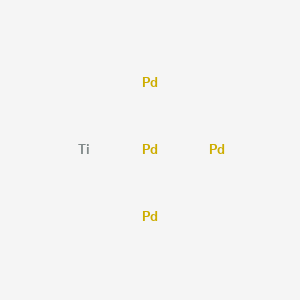
Palladium--titanium (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–titanium (4/1) is an intermetallic compound composed of palladium and titanium in a 4:1 ratio. This compound is known for its unique properties, including high catalytic activity, excellent thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium–titanium (4/1) can be synthesized through several methods, including:
Electroless Plating: This method involves the deposition of palladium nanoparticles on titanium plates.
Chemical Vapor Deposition: In this method, palladium and titanium precursors are vaporized and then deposited onto a substrate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of palladium–titanium (4/1) typically involves large-scale chemical vapor deposition or electroless plating processes. These methods are optimized for high throughput and consistent quality, ensuring the production of palladium–titanium (4/1) with the desired properties for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–titanium (4/1) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas, leading to the formation of metallic palladium and titanium.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include palladium oxide, titanium dioxide, metallic palladium, and modified palladium–titanium compounds with different metal substitutions .
Wissenschaftliche Forschungsanwendungen
Palladium–titanium (4/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedical Applications: Palladium–titanium (4/1) is explored for its potential in biomedical applications, including drug delivery systems and antimicrobial agents.
Environmental Remediation: The compound is used in environmental remediation processes to remove pollutants from water and air.
Energy Storage: Palladium–titanium (4/1) is investigated for its potential in energy storage applications, such as hydrogen storage and fuel cells.
Wirkmechanismus
The mechanism of action of palladium–titanium (4/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its active sites. The palladium atoms in the compound provide the necessary catalytic activity, while the titanium atoms enhance the stability and durability of the catalyst .
Vergleich Mit ähnlichen Verbindungen
Palladium–titanium (4/1) can be compared with other similar compounds, such as:
Palladium–silica: This compound also exhibits high catalytic activity but lacks the thermal stability and corrosion resistance of palladium–titanium (4/1).
Palladium–alumina: While palladium–alumina is effective in certain catalytic reactions, it does not offer the same level of durability and resistance to harsh conditions as palladium–titanium (4/1).
Palladium–magnesium oxide: This compound is used in specific catalytic applications but does not provide the same versatility and range of applications as palladium–titanium (4/1).
Conclusion
Palladium–titanium (4/1) is a versatile and valuable compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, including high catalytic activity, thermal stability, and resistance to corrosion, make it a preferred choice for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12334-00-8 |
|---|---|
Molekularformel |
Pd4Ti |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
palladium;titanium |
InChI |
InChI=1S/4Pd.Ti |
InChI-Schlüssel |
OIXDHNDBZMEEPA-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Pd].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


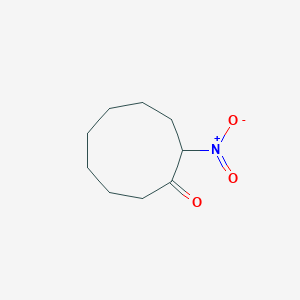
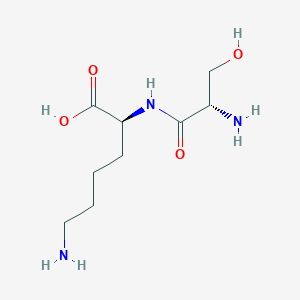
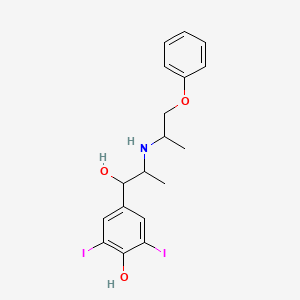
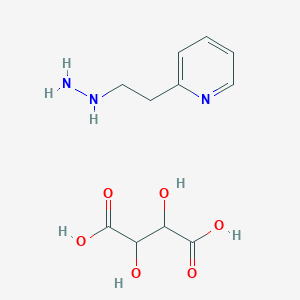

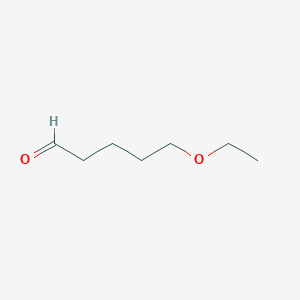
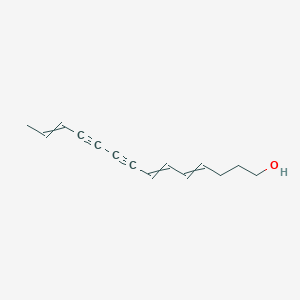
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
